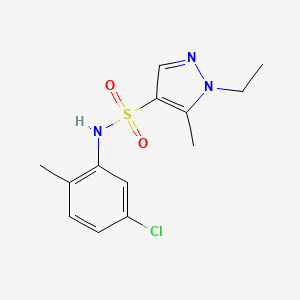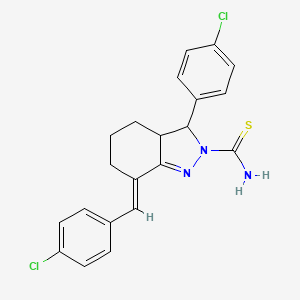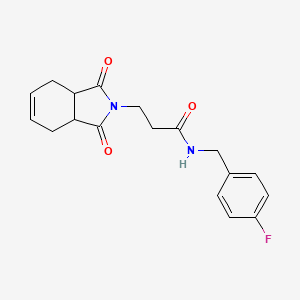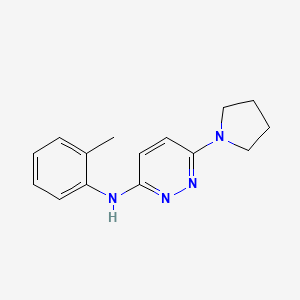![molecular formula C25H24N4O2 B5399921 N-{4-[5-(2,4-hexadienoylamino)-1H-benzimidazol-2-yl]phenyl}-2,4-hexadienamide](/img/structure/B5399921.png)
N-{4-[5-(2,4-hexadienoylamino)-1H-benzimidazol-2-yl]phenyl}-2,4-hexadienamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[5-(2,4-hexadienoylamino)-1H-benzimidazol-2-yl]phenyl}-2,4-hexadienamide, commonly known as HAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HAB is a benzimidazole derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of HAB involves its ability to interact with specific enzymes and proteins in the body. HAB has been shown to inhibit the activity of specific enzymes such as topoisomerase II, which are involved in DNA replication and cell division. It has also been found to interact with specific proteins such as beta-amyloid peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
HAB has been shown to have several biochemical and physiological effects on the body. It has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of specific enzymes and proteins. HAB has also been found to inhibit the aggregation of beta-amyloid peptides, which are involved in the development of Alzheimer's disease.
实验室实验的优点和局限性
One of the primary advantages of using HAB in laboratory experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it an excellent candidate for studying the mechanisms of cancer cell growth and proliferation. HAB has also been found to inhibit the aggregation of beta-amyloid peptides, making it a potential candidate for studying the development of Alzheimer's disease.
One of the limitations of using HAB in laboratory experiments is its low solubility in water. This makes it difficult to administer in vivo and may limit its potential applications in certain areas of research.
未来方向
There are several future directions for research on HAB. One area of research could be to study its potential applications in the treatment of other neurodegenerative diseases such as Parkinson's disease. Another area of research could be to study its potential applications in the treatment of viral infections.
Conclusion
HAB is a benzimidazole derivative that has been synthesized using a specific method and has been studied extensively for its potential applications in various scientific fields. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of specific enzymes and proteins. HAB has also been found to inhibit the aggregation of beta-amyloid peptides, making it a potential candidate for studying the development of Alzheimer's disease. Although there are limitations to its use in laboratory experiments, there are several future directions for research on HAB that could lead to new discoveries and potential applications.
合成方法
The synthesis method of HAB involves the reaction of 5-(2,4-hexadienoylamino)-1H-benzimidazole with 4-bromo-N-(2,4-hexadienoyl)aniline in the presence of a palladium catalyst. This reaction leads to the formation of HAB, which is then purified using column chromatography. The yield of HAB obtained through this method is reported to be around 60%.
科学研究应用
HAB has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research has been in the field of cancer treatment. HAB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis in cancer cells and to inhibit the activity of specific enzymes that are involved in cancer cell growth and proliferation.
HAB has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been found to inhibit the aggregation of beta-amyloid peptides, which are known to play a significant role in the development of Alzheimer's disease.
属性
IUPAC Name |
(2Z,4Z)-N-[4-[6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-1H-benzimidazol-2-yl]phenyl]hexa-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-3-5-7-9-23(30)26-19-13-11-18(12-14-19)25-28-21-16-15-20(17-22(21)29-25)27-24(31)10-8-6-4-2/h3-17H,1-2H3,(H,26,30)(H,27,31)(H,28,29)/b5-3-,6-4-,9-7-,10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUWQWXHNRAEOX-QDMHFGGBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C=CC=CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C=C/C(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)/C=C/C=C\C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B5399843.png)


![(2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(3-hydroxypropyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5399872.png)
![3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5399874.png)
![4-({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5399881.png)

![2-[2-(5-iodo-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5399893.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methylbenzoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5399894.png)
![N-phenyl-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5399906.png)
![5,7-dimethyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5399913.png)

